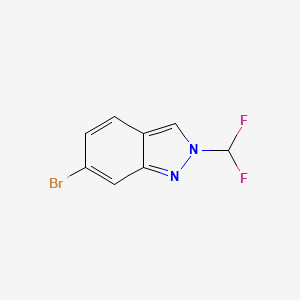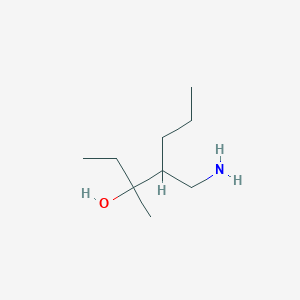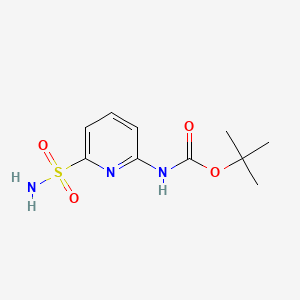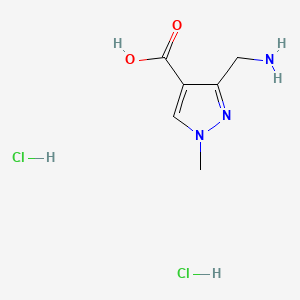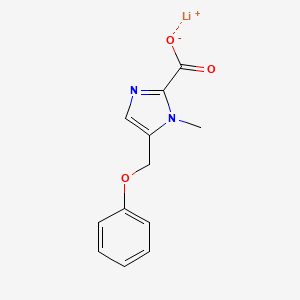
lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and urotropine in a solventless microwave-assisted reaction to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using nickel catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties
Wirkmechanismus
The mechanism of action of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The lithium ion can modulate the activity of these targets, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar heterocyclic structure but differs in its substitution pattern and electronic properties.
1-methyl-5-(phenoxymethyl)-1H-indole-2,3-dione: This compound has a similar phenoxymethyl group but features an indole ring instead of an imidazole ring.
Uniqueness
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct electronic and coordination properties. This makes it particularly useful in applications requiring specific electronic characteristics and coordination behavior.
Eigenschaften
Molekularformel |
C12H11LiN2O3 |
|---|---|
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
lithium;1-methyl-5-(phenoxymethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3.Li/c1-14-9(7-13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
IZBHIANEMTVSLE-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


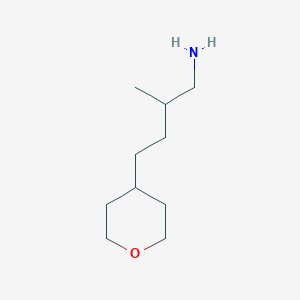
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
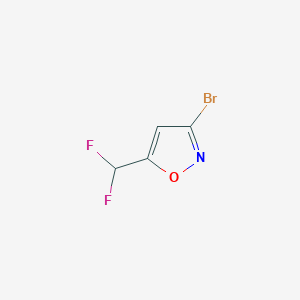
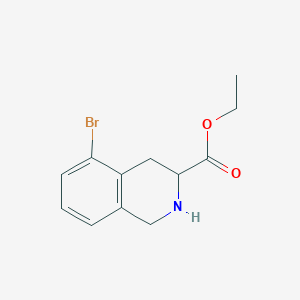
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
